molecular formula C8H9F2N3O2 B2384076 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea CAS No. 2408963-43-7

1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea

Cat. No.: B2384076
CAS No.: 2408963-43-7
M. Wt: 217.176
InChI Key: VTMMYZKHEJOBJA-UHFFFAOYSA-N
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Description

1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea is a synthetic organic compound with the molecular formula C8H9F2N3O2 and a monoisotopic mass of 217.06628 Da . This urea derivative features a central urea scaffold substituted with an amino group and a 2,4-difluoro-5-methoxyphenyl ring, a structure that suggests potential for diverse biochemical interactions. Structural Characteristics: The compound's structure is characterized by its difluorinated and methoxylated aromatic ring system. The molecular identifier (InChIKey) is VTMMYZKHEJOBJA-UHFFFAOYSA-N . This precise structural definition is critical for ensuring compound identity and purity in research applications. Research Applications and Potential: While the specific biological activity of this compound is not well-documented in the available literature, its structure provides clues to its research utility. The urea functional group is a privileged pharmacophore in medicinal chemistry, often contributing to key hydrogen-bonding interactions with biological targets . Compounds containing similar diphenylurea cores have been investigated for various applications, including as inhibitors of bromodomain-containing proteins in cancer research . The presence of fluorine atoms, which can enhance membrane permeability and metabolic stability, makes this compound a valuable scaffold for exploratory research in drug discovery and chemical biology . Researchers may employ this chemical as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. Handling and Storage: For research purposes only. Not intended for diagnostic or therapeutic use. Researchers should handle the compound in a well-ventilated environment using appropriate personal protective equipment. Consult the Safety Data Sheet (SDS) for detailed handling and storage information prior to use.

Properties

IUPAC Name

1-amino-3-(2,4-difluoro-5-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2/c1-15-7-3-6(12-8(14)13-11)4(9)2-5(7)10/h2-3H,11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMMYZKHEJOBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)NN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea can be synthesized through a multi-step process. One common method involves the reaction of 2,4-difluoro-5-methoxyaniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with ammonia to yield the desired urea derivative. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Compounds for Comparison :

1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (): Substituents: 3-Chloro-2-fluorophenoxy, 2,4-dimethoxyphenyl. Activity: Glucokinase activator . Comparison: The target compound lacks the pyridin-2-yl scaffold and chloro substituent but shares methoxy and fluorine groups. The 2,4-difluoro substitution in the target may enhance electronegativity compared to the mono-fluoro group in this analog.

15-(2,4-Difluoro-5-methoxyphenyl)-4-thia-2,5,9-triaza-1(2,4)-pyrimidina-3(1,3)-benzenacyclononaphane 4,4-dioxide (66) (): Substituents: 2,4-Difluoro-5-methoxyphenyl. Activity: Macrocyclic kinase inhibitor. Synthesis yield (66%) highlights feasible scalability .

1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea (): Substituents: Trifluoromethoxy, hydroxyethyl. Synthesis: Copper-catalyzed amination with 22% yield. Comparison: The trifluoromethoxy group offers stronger electron withdrawal than fluorine, but the target compound’s difluoro-methoxy combination balances lipophilicity and polarity .

Table 1: Substituent and Activity Comparison
Compound Substituents Key Activity Synthesis Yield
Target Compound 2,4-Difluoro-5-methoxyphenyl Not reported -
Compound 1 () 3-Chloro-2-fluoro, 2,4-dimethoxy Glucokinase activator -
Compound 66 () 2,4-Difluoro-5-methoxyphenyl Kinase inhibition 66%
Example 20 () 3-Trifluoromethoxy Not reported 22%

Spectroscopic and Physicochemical Properties

  • IR/NMR Trends: The amino group in urea derivatives typically shows NH stretches at ~3300–3400 cm⁻¹ (IR) . Fluorine substituents deshield neighboring protons, causing downfield shifts in ¹H NMR (e.g., 7.48–7.71 ppm for aromatic protons in ) .

Biological Activity

1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a urea functional group linked to a difluoromethoxy-substituted phenyl ring. This structure suggests potential interactions with various biological targets, which could lead to diverse pharmacological effects.

Research indicates that this compound may act as an enzyme inhibitor or receptor ligand, impacting several biological pathways. The following mechanisms have been highlighted in studies:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes associated with cancer and inflammation.
  • Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.

Anticancer Activity

This compound has shown promising results in anticancer studies. For instance, derivatives of similar urea compounds have demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that certain urea derivatives exhibited IC50 values in the low micromolar range against A549 and HCT-116 cell lines, indicating potent anticancer properties .

CompoundTarget Cell LineIC50 (μM)
This compoundA5492.39
This compoundHCT-1163.90

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In preclinical models, it was found to significantly reduce the levels of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Study on Antiproliferative Effects

In a study examining the antiproliferative activity of various urea derivatives, this compound derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that these derivatives could inhibit cell proliferation effectively, with some compounds showing activity comparable to established anticancer drugs .

Enzyme Inhibition Study

Another study focused on the inhibition of human carbonic anhydrase (hCA), where similar compounds demonstrated effective binding to the enzyme's active site. This inhibition is crucial for developing therapies targeting conditions like glaucoma and certain cancers .

Q & A

Basic: What are the standard synthetic routes for 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling of substituted phenyl isocyanates with amines. Key steps include:

  • Urea bond formation : Reacting 2,4-difluoro-5-methoxyaniline with a suitable isocyanate precursor under anhydrous conditions.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization strategies:
  • Continuous flow synthesis : Enhances yield and reduces side reactions .
  • Automated reaction monitoring : Real-time adjustment of parameters like temperature and stoichiometry .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to determine bond lengths, angles, and torsional parameters .
  • ORTEP-III : Graphical interface for visualizing molecular geometry and thermal ellipsoids .
  • Complementary techniques :
    • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substituent positions and urea linkage .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

Basic: How can researchers assess the compound's preliminary biological activity?

  • Kinase inhibition assays : Screen against kinase panels due to structural similarity to urea-based kinase inhibitors (e.g., compare with 1-(3-chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea) .
  • Antimicrobial testing : Use broth microdilution assays to determine MIC values against Gram-positive/negative strains .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Meta-analysis : Compare datasets from independent studies to identify outliers or methodological variability (e.g., differences in cell culture conditions) .
  • Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., NIH/NCATS guidelines).
  • Structural analogs : Test derivatives (e.g., chlorine vs. fluorine substitution) to isolate substituent-specific effects .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with modified substituents (e.g., methoxy vs. ethoxy, fluorine vs. chlorine) to assess electronic and steric effects .
  • Biological profiling : Compare inhibition potency across analogs using enzymatic assays (e.g., kinase inhibition ).
  • Computational docking : Predict binding modes to target proteins (e.g., EGFR tyrosine kinase) using software like AutoDock .

Advanced: What computational methods are used to predict target interactions and pharmacokinetics?

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over time (e.g., GROMACS) .
  • ADMET prediction : Tools like SwissADME to estimate solubility, bioavailability, and CYP450 interactions .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
  • Lipophilicity adjustment : Modify substituents to balance blood-brain barrier penetration and renal clearance .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Advanced: How can synthetic impurities be identified and minimized?

  • HPLC-MS : Detect and quantify byproducts (e.g., unreacted intermediates) .
  • Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, catalyst loading) to suppress side reactions .
  • Crystallization control : Use seeding techniques to avoid polymorphic impurities .

Advanced: How to integrate crystallographic data with spectroscopic results for conformational analysis?

  • Combined refinement : Use SHELXL-refined XRD structures to validate NMR-derived torsion angles .
  • Dynamic NMR : Compare solution-state conformations with solid-state XRD data to assess flexibility .
  • DFT calculations : Predict stable conformers and compare with experimental data .

Advanced: What experimental designs are effective for high-throughput biological screening?

  • Fragment-based libraries : Screen against target panels using microplate readers for rapid IC50_{50} determination .
  • Automated liquid handling : Minimize variability in compound dilution and dispensing .
  • Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

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